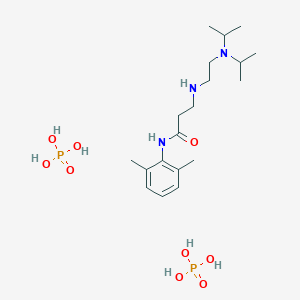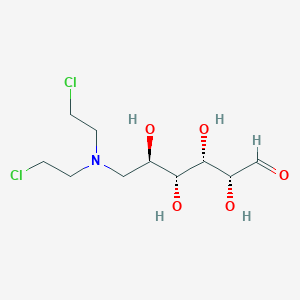
Triethanolamine dodecylbenzenesulfonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of alkylbenzenesulfonate salts, including triethanolamine dodecylbenzenesulfonate, involves a multi-step process starting from dodecylbenzene. This process includes the Fried-Crafts reaction, sulfonation, and neutralization steps. The synthesized compounds exhibit surface-active properties, which are crucial for their applications as surfactants and emulsifiers in various industrial processes (Ma Penggao, 2009).
Molecular Structure Analysis
The molecular structure of related benzenesulfonate compounds, such as tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, provides insight into the complex interactions and coordination geometry within these molecules. These compounds exhibit trigonal bipyramidal coordination, with detailed analysis of bond lengths and angles contributing to our understanding of their chemical behavior (V. Sharutin & O. Sharutina, 2016).
Chemical Reactions and Properties
Chemical reactions involving dodecylbenzenesulfonic acid, a related compound, demonstrate its role in promoting efficient synthesis reactions, such as the production of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones. These reactions highlight the acid's catalytic efficiency and environmental friendliness due to its operation in aqueous media and under mild conditions (B. Chen, Ji-tai Li, & Guofeng Chen, 2015).
Physical Properties Analysis
The study of sodium dodecylbenzenesulfonate, a surfactant with similar properties to triethanolamine dodecylbenzenesulfonate, in electrokinetic chromatography provides valuable data on its selectivity and efficiency in separating polycyclic aromatic hydrocarbons. This research sheds light on the physical properties of these compounds, such as their interaction mechanisms and effects on separation processes (G. Kavran & F. Erim, 2002).
Chemical Properties Analysis
The chemical properties of dodecylbenzenesulfonate salts, including their surfactant characteristics, have been extensively researched. These studies focus on the critical micelle concentration (CMC), surface tension, and emulsification capabilities, which are essential for their applications in various industrial and chemical processes. Such research is crucial for optimizing these compounds for specific uses, highlighting their versatility and efficiency as surfactants (Ma Penggao, 2009).
Applications De Recherche Scientifique
Chelate Extraction Solvent : Tetraoctylammonium dodecylsulfate, a compound related to dodecylbenzenesulfonate, is identified as an environmentally friendly solvent for chelate extraction of divalent transition metal cations, demonstrating high extraction performance at 25 degrees Celsius (Tsukatani et al., 2006).
Antimicrobial Properties : A dodecylbenzenesulfonate-based ionic liquid shows significant antimicrobial activity, which could be beneficial in the conservation of cultural heritage (Leo et al., 2017).
Desulfurization Process : In the biphasic reaction of benzylic mercaptans with certain compounds, dodecylbenzenesulfonate-based processes outperform acidic ones, yielding good to excellent desulfurized products (Alper & Sibtain, 1985).
Detergent Industry : The solution properties of sodium dodecylbenzenesulfonate (SDBS) can be altered with additives like PEG 400, sucrose, and urea, affecting its micelle concentration, interfacial parameters, and detergency, which is relevant in the detergent industry (Sulthana, Bhat & Rakshit, 2000).
Emulsion Polymerization : Gemini surfactants synthesized from dodecylbenzene and triethanolamine show low surface tension and improved emulsion polymerization equilibrium (Ma Penggao, 2009).
Radioactive Waste Decontamination : Mesoporous silica nanofibers can effectively separate sodium dodecylbenzenesulfonate (SDBS) from radioactive liquid waste, offering a promising solution for decontamination purposes (Noh et al., 2020).
Viscosity Studies : Research on concentrated aqueous solutions containing surfactants like sodium dodecylbenzenesulfonate and electrolytes is crucial for understanding dynamic viscosities and potential applications in various industries (Conejo et al., 1988).
Cosmetics Safety : Sodium dodecylbenzenesulfonate and related compounds in cosmetics are generally safe, but their irritant properties depend on concentration and pH. Products containing them should be formulated to minimize irritation (Becker et al., 2010).
Rechargeable Battery Electrodes : Polypyrrole/dodecylbenzenesulfate films show potential as electrodes in rechargeable batteries, with applications in automotive, aerospace, and industrial fields (Peres et al., 1992).
Disease Resistance in Plants : Applying dodecylbenzenesulfonate to tobacco leaves before inoculation with Tobacco Mosaic Virus significantly reduces lesion number and size, but does not induce systemic resistance in untreated leaves (Hellwald & Buchenauer, 1989).
Safety And Hazards
The primary hazard of this material is its potential threat to the environment . Immediate steps should be taken to limit its spread to the environment . Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams . Ingestion may cause irritation of mouth and stomach . Contact with eyes or prolonged contact with skin may cause irritation . Special hazards of combustion products include toxic oxides of nitrogen and irritating oxides of sulfur .
Propriétés
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;3-dodecylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQBNVFOJDNROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O.C(CO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3S.C6H15NO3, C24H45NO6S | |
| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4690 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This material contains triethanolamine dodecylbenzenesulfonate, a white- colored, waxy solid dissolved in a liquid carrier. The primary hazard of this material is its potential threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., White waxy solid dissolved in a liquid carrier; [CAMEO] 60% Aqueous solution: Yellowish-brown liquid; [CHRIS] | |
| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4690 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecylbenzenesulfonic acid, triethanolamine salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.2 at 68 °F (est.) (USCG, 1999) - Denser than water; will sink | |
| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4690 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Triethanolamine dodecylbenzenesulfonate | |
CAS RN |
27323-41-7 | |
| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4690 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecylbenzenesulfonic acid, triethanolamine salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecylbenzenesulphonic acid, compound with 2,2',2''-nitrilotriethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
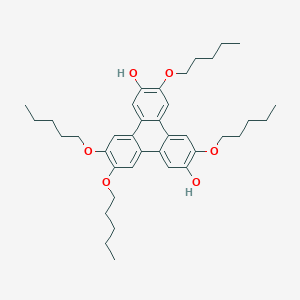

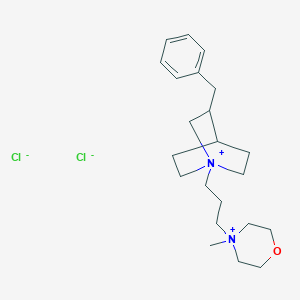
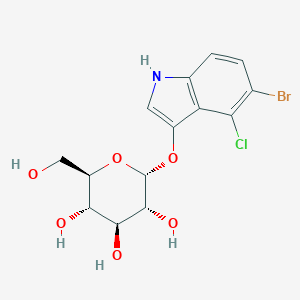
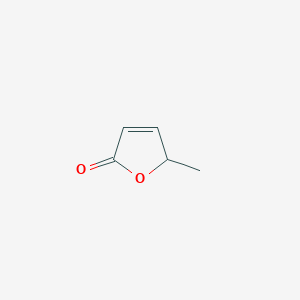
![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
